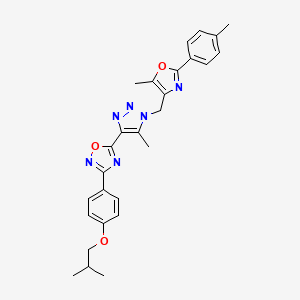
3-(4-isobutoxyphenyl)-5-(5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-isobutoxyphenyl)-5-(5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C27H28N6O3 and its molecular weight is 484.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure comprises multiple functional groups that contribute to its biological activity, including oxadiazole, triazole, and oxazole rings. These functionalities are often associated with various pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing triazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, a study demonstrated that triazole derivatives showed effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) often in the low micromolar range . The presence of the isobutoxyphenyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Properties
Compounds similar to 3-(4-isobutoxyphenyl)-5-(5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole have been evaluated for anticancer activity. For example, derivatives with similar structural features have shown cytotoxic effects against various cancer cell lines in vitro. The mechanism of action is often linked to the induction of apoptosis through the activation of caspase pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. A quantitative structure–activity relationship (QSAR) analysis revealed that modifications to the phenyl ring and the introduction of different substituents can significantly affect potency . For instance:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating | Increased lipophilicity |
| Electron-withdrawing | Decreased activity |
This table illustrates how varying substituents on the phenyl group can modulate biological activity.
Case Study 1: Antimicrobial Evaluation
In a recent study assessing a series of oxadiazole derivatives, compounds structurally related to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antimicrobial activity with MIC values as low as 0.50 µM against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
Another study focused on evaluating the anticancer potential of oxadiazole derivatives against human breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. Mechanistic studies suggested that the compound induced cell cycle arrest at the G2/M phase and triggered apoptosis through mitochondrial pathways .
特性
IUPAC Name |
5-[5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazol-4-yl]-3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O3/c1-16(2)15-34-22-12-10-20(11-13-22)25-29-27(36-31-25)24-18(4)33(32-30-24)14-23-19(5)35-26(28-23)21-8-6-17(3)7-9-21/h6-13,16H,14-15H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORNNXBSZAGJHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C4=NC(=NO4)C5=CC=C(C=C5)OCC(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














